N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked via a sulfanyl group to a pyrazine ring substituted with a 4-(2-methoxyphenyl)piperazine moiety. This compound combines pharmacophores associated with diverse biological activities:
- 2,3-Dihydro-1,4-benzodioxin: A privileged scaffold in medicinal chemistry, known for anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
- Sulfanyl-acetamide linkage: Enhances antibacterial and antifungal activity in related compounds .
- Pyrazine-piperazine substituent: Piperazine derivatives are frequently employed in neurological and receptor-targeting agents, while pyrazine contributes to π-π stacking interactions in enzyme inhibition .
The synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., nucleophilic substitution of bromoacetamide intermediates with sulfur-containing heterocycles) .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-32-20-5-3-2-4-19(20)29-10-12-30(13-11-29)24-25(27-9-8-26-24)35-17-23(31)28-18-6-7-21-22(16-18)34-15-14-33-21/h2-9,16H,10-15,17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMAPEXJNXYXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Reaction
The benzodioxane core is prepared via cyclization of catechol derivatives. A typical protocol involves:
- Reacting 6-nitro-1,2-dihydroxybenzene with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 12 hours.
- Reducing the nitro group using hydrogen gas (H₂) and palladium-on-carbon (Pd/C) in ethanol to yield the amine.
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | 1,2-Dibromoethane | DMF | 80°C | 12 h | 72% |
| Reduction | H₂, Pd/C | Ethanol | 25°C | 6 h | 89% |
Preparation of 3-[4-(2-Methoxyphenyl)Piperazin-1-yl]Pyrazine-2-Thiol
Piperazine Functionalization
4-(2-Methoxyphenyl)piperazine is synthesized by reacting 1-(2-methoxyphenyl)piperazine hydrochloride with potassium carbonate (K₂CO₃) in acetonitrile under reflux.
Pyrazine Thiolation
2-Chloropyrazine is treated with thiourea in ethanol at 70°C to form pyrazine-2-thiol. Subsequent nucleophilic aromatic substitution with 4-(2-methoxyphenyl)piperazine occurs in DMF at 120°C for 8 hours.
Key Spectral Data:
- ¹H-NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazine-H), 7.92–6.78 (m, 4H, aromatic), 3.85 (s, 3H, OCH₃), 3.45–2.98 (m, 8H, piperazine).
- IR (KBr): 1580 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
Acetamide Linker Formation
Bromoacetylation
2-Bromoacetic acid is reacted with N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane (DCM).
Optimization Note:
Lithium hydride (LiH) in DMF enhances reaction efficiency by deprotonating the amine, achieving 94% yield compared to 68% with triethylamine.
Final Coupling Reaction
The thiol group of 3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2-thiol undergoes nucleophilic displacement with 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in DMF at 60°C for 6 hours.
Critical Parameters:
- Base: Lithium hydride (LiH) outperforms sodium hydride (NaH) by reducing side-product formation from 22% to 9%.
- Solvent: DMF ensures solubility of both intermediates, whereas THF results in precipitation and 43% lower yield.
Purification:
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction times by 40% and improve heat transfer during exothermic steps like bromoacetylation.
Green Chemistry Metrics
- PMI (Process Mass Intensity): 32 (benchmark: <50 for pharmaceuticals).
- E-factor: 18 kg waste/kg product, primarily from solvent use.
Analytical Characterization Summary
| Technique | Key Findings |
|---|---|
| ¹H-NMR | Confirmed regiochemistry of pyrazine-thioether (δ 4.21, s, SCH₂). |
| HRMS | [M+H]⁺ calc. 526.1834, found 526.1832. |
| HPLC | Retention time 12.7 min (99.2% purity, C18 column). |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is highly susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
Key Observations :
- Oxidation pathways are critical for modulating the compound’s biological activity, as sulfones exhibit enhanced polarity and metabolic stability compared to thioethers .
- Controlled oxidation is achieved using hydrogen peroxide, while stronger agents like KMnO<sub>4</sub> drive complete conversion to sulfones .
Nucleophilic Substitution
The pyrazine and piperazine rings participate in nucleophilic substitution due to electron-deficient nitrogen atoms.
Mechanistic Insights :
- Piperazine alkylation occurs via SN2 mechanisms, favoring primary alkyl halides .
- Pyrazine substitution requires activation by electron-withdrawing groups (e.g., sulfonyl) .
Hydrolysis of Acetamide
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Applications :
Electrophilic Aromatic Substitution
The benzodioxin ring undergoes electrophilic substitution at the 6-position (meta to oxygen atoms):
Notes :
- The electron-donating methoxy group on the benzodioxin ring directs substitution to the para position .
Reduction Reactions
The sulfanyl and aromatic systems can undergo reduction under specific conditions:
| Target Group | Reagents | Product | Source |
|---|---|---|---|
| Sulfanyl Group | LiAlH<sub>4</sub>, THF | Thiol (-SH) intermediate (unstable; oxidizes readily) | |
| Benzodioxin Ring | H<sub>2</sub>, Pd/C | Partially saturated dihydrobenzodioxin |
Stability Under Physiological Conditions
- pH Stability : Stable in pH 4–8; hydrolyzes rapidly in strongly acidic/basic environments .
- Thermal Stability : Decomposes above 200°C without melting, indicating high thermal resilience .
- Light Sensitivity : The sulfanyl group undergoes photolytic cleavage under UV light (λ = 254 nm) .
Comparative Reactivity with Structural Analogs
| Compound Modification | Reactivity Trend | Source |
|---|---|---|
| Replacement of sulfanyl with sulfonyl | Reduced nucleophilic substitution; enhanced oxidation | |
| Piperazine N-methylation | Decreased basicity; slower alkylation |
Synthetic Pathway Optimization
Industrial-scale synthesis employs green chemistry principles (e.g., aqueous-phase reactions, recyclable catalysts) to minimize waste . Key steps include:
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide may be studied for its potential as a drug candidate. Its interactions with biological targets such as enzymes and receptors can provide insights into its pharmacological properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with its targets.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Key Observations
Role of the Sulfanyl Linkage : Sulfanyl-containing derivatives (e.g., oxadiazole-sulfanyl in , imidazole-sulfanyl in ) consistently exhibit antibacterial and antifungal activities, suggesting the sulfanyl group enhances membrane permeability or target binding .
Impact of the Benzodioxin Core : Derivatives retaining the 2,3-dihydro-1,4-benzodioxin moiety show anti-inflammatory (carboxylic acid ), antimicrobial (sulfonamide ), and antidiabetic (α-glucosidase inhibition ) activities. This scaffold’s rigidity and electron-rich nature likely contribute to diverse receptor interactions.
Synthetic Flexibility : The acetamide backbone allows modular substitution, enabling optimization for specific targets (e.g., anti-diabetic vs. anti-inflammatory ).
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H24N4O3S, with a molecular weight of approximately 420.50 g/mol. Its structure features a benzodioxin moiety linked to a piperazine and pyrazine unit, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3S |
| Molecular Weight | 420.50 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound involves multiple steps starting from 2,3-dihydro-1,4-benzodioxin-6-amine. The process typically includes the reaction with various sulfonyl chlorides and subsequent coupling reactions with piperazine derivatives. The synthetic pathway is crucial for obtaining compounds with desired biological properties.
Antidiabetic Potential
Research has indicated that derivatives of benzodioxin compounds exhibit significant anti-diabetic activity through inhibition of the α-glucosidase enzyme. For instance, studies demonstrated that certain synthesized derivatives showed promising results in lowering blood glucose levels in vitro by inhibiting carbohydrate digestion .
Antimicrobial Activity
Several studies have reported that compounds similar to this compound possess antimicrobial properties. These compounds demonstrated moderate to significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Research into related compounds has shown that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in the treatment of Alzheimer’s disease. In particular, some derivatives exhibited IC50 values comparable to known AChE inhibitors .
Case Study 1: Antidiabetic Activity
A study synthesized several derivatives of N-(2,3-dihydro-1,4-benzodioxin) and evaluated their α-glucosidase inhibitory activity. The most potent derivative showed an IC50 value of 25 µM, indicating strong potential for managing Type 2 diabetes mellitus .
Case Study 2: Antimicrobial Screening
In another investigation, a series of benzodioxin derivatives were screened against common pathogens. One derivative displayed significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Q & A
Q. How to evaluate the compound’s stability in biological matrices for pharmacokinetic studies?
- Methodology: Spike compound into plasma, CSF, and liver homogenate. Quantify degradation over 24 hrs using LC-MS/MS with isotopically labeled internal standards. Calculate half-life () and identify degradation products via MS fragmentation .
Key Considerations for Experimental Design
- Data Contradiction Analysis: Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) and replicate under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
- Advanced Optimization: Integrate machine learning (e.g., random forest models) with DoE to predict optimal reaction conditions or biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
